molecular formula C8H18N2 B1465678 1-[(Ethylamino)methyl]cyclopentan-1-amine CAS No. 1247105-21-0

1-[(Ethylamino)methyl]cyclopentan-1-amine

Cat. No.: B1465678
CAS No.: 1247105-21-0
M. Wt: 142.24 g/mol
InChI Key: XKVQUNHGJHUEKP-UHFFFAOYSA-N
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Description

1-[(Ethylamino)methyl]cyclopentan-1-amine is a chemical compound with the molecular formula C8H18N2. It is characterized by the presence of a cyclopentane ring substituted with an ethylaminomethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Ethylamino)methyl]cyclopentan-1-amine typically involves the reaction of cyclopentanone with ethylamine in the presence of a reducing agent. The reaction conditions often include:

    Cyclopentanone: The starting material.

    Ethylamine: The amine source.

    Reducing Agent: Commonly used reducing agents include sodium borohydride or lithium aluminum hydride.

    Solvent: The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or ethanol.

    Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-[(Ethylamino)methyl]cyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The ethylaminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

1-[(Ethylamino)methyl]cyclopentan-1-amine is widely used in scientific research due to its versatile properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-[(Ethylamino)methyl]cyclopentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The ethylaminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, such as drug development or material synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-[(Diethylamino)methyl]cyclopentan-1-amine: Similar structure but with an additional ethyl group on the amine.

    Cyclopentanemethanamine: Lacks the ethylaminomethyl substitution.

Uniqueness

1-[(Ethylamino)methyl]cyclopentan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various fields of research .

Properties

IUPAC Name

1-(ethylaminomethyl)cyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-2-10-7-8(9)5-3-4-6-8/h10H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVQUNHGJHUEKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1(CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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